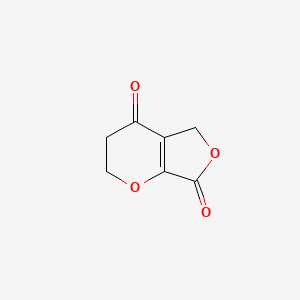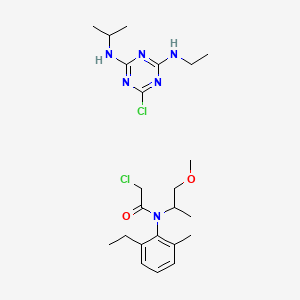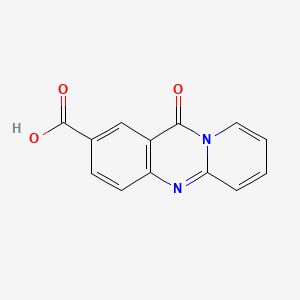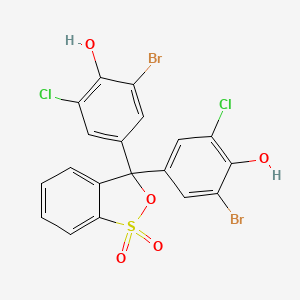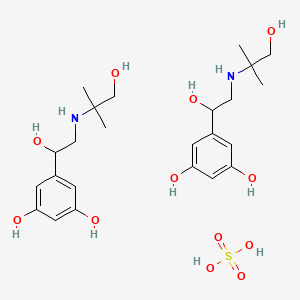
1-(3,5-Dihydroxyphenyl)-2-((1,1-dimethyl-2-hydroxyethyl)amino)ethanol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KWD-2131 is a beta-adrenoceptor stimulating agent known for its anti-anaphylactic and bronchodilating properties. It has been studied for its inhibitory effect on allergen-induced histamine release from passively sensitized human lung tissue and its relaxing effect on contracted small and large isolated human bronchi .
Preparation Methods
The synthetic routes and reaction conditions for KWD-2131 are not widely documented in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a beta-adrenoceptor stimulating structure. Industrial production methods likely involve large-scale chemical synthesis with stringent control over reaction conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
KWD-2131 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
KWD-2131 has several scientific research applications, including:
Chemistry: It is used as a beta-adrenoceptor stimulating agent in various chemical studies.
Biology: It is studied for its effects on allergen-induced histamine release and bronchial relaxation.
Medicine: It is investigated for its potential use in treating conditions such as asthma and other respiratory disorders.
Industry: It is used in the development of pharmaceuticals and other medical products
Mechanism of Action
KWD-2131 exerts its effects by stimulating beta-adrenoceptors, which are a type of receptor found in various tissues throughout the body. This stimulation leads to the relaxation of bronchial smooth muscle, inhibition of histamine release, and other physiological effects. The molecular targets and pathways involved in these effects include the beta-adrenoceptors and associated signaling pathways .
Comparison with Similar Compounds
KWD-2131 is similar to other beta-adrenoceptor stimulating agents such as terbutaline and disodium cromoglycate. it is unique in its specific structure and the particular effects it has on allergen-induced histamine release and bronchial relaxation. Similar compounds include:
Terbutaline: Another beta-adrenoceptor stimulating agent used in the treatment of asthma and other respiratory disorders.
Disodium Cromoglycate: A compound used to prevent allergic reactions and asthma attacks.
Properties
CAS No. |
63546-99-6 |
|---|---|
Molecular Formula |
C24H40N2O12S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
5-[1-hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/2C12H19NO4.H2O4S/c2*1-12(2,7-14)13-6-11(17)8-3-9(15)5-10(16)4-8;1-5(2,3)4/h2*3-5,11,13-17H,6-7H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
VUDSOUNZIXESSU-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(CO)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(CO)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Synonyms |
1,3-benzenediol, 5-(1-hydroxy-2-((2-hydroxy-1,1-dimethylethyl)amino)ethyl)-, sulfate (2:1) (salt) 1-(3,5-dihydroxyphenyl)-2-((1,1-dimethyl-2-hydroxyethyl)amino)ethanol sulfate KWD 2131 KWD 2131 monosulfate KWD 2131sulfate KWD-2131 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


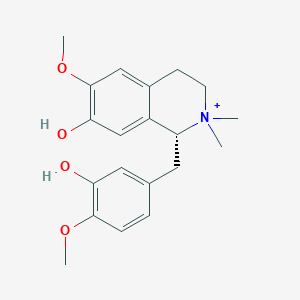
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)
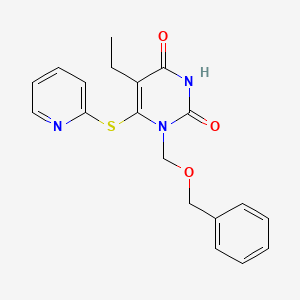
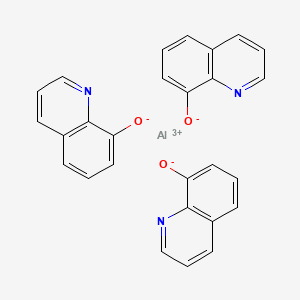

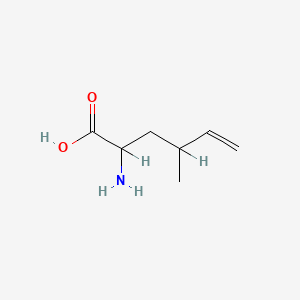
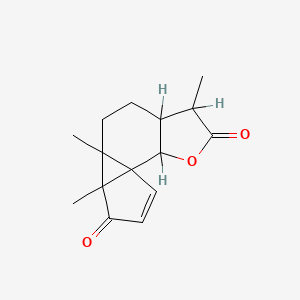
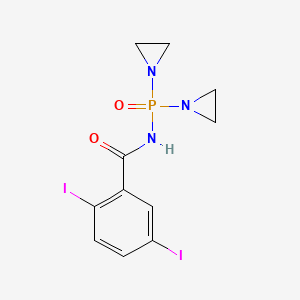
![8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B1204523.png)

